molecular formula C12H14N2OS B1432444 2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline CAS No. 1267215-13-3

2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline

Cat. No. B1432444
CAS RN: 1267215-13-3
M. Wt: 234.32 g/mol
InChI Key: JFLCFUAAEPQROR-UHFFFAOYSA-N
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Description

“2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline” is a chemical compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The molecular structure of “2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline” is characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The aromaticity of the thiazole ring allows for many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity : A study by Banoji et al. (2022) presented a synthetic method for anilines substituted with methoxy groups, demonstrating significant antibacterial and antifungal activities (Banoji et al., 2022).

Applications in Fluorescence Probes and Biological Imaging

  • Fluorescence Probes in Biological Imaging : The same study by Banoji et al. (2022) found that compounds of pyrazolyl-based anilines bearing electron-donating methoxy groups exhibited emissions in the redshift region, indicating potential applications as fluorescence probes in biological imaging (Banoji et al., 2022).

Role in Synthesis of Novel Compounds

  • Synthesis of Diverse Compounds : Research by Žugelj et al. (2009) involved the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, highlighting its role in the synthesis of novel compounds (Žugelj et al., 2009).
  • Synthesis of Benzothiazoles and Benzimidazoles : Mayo et al. (2014) described Brønsted acid catalyzed cyclization reactions of anilines with β-diketones to synthesize benzothiazoles and benzimidazoles, showcasing the versatility of these compounds in chemical synthesis (Mayo et al., 2014).

Contribution to Medicinal Chemistry

  • Antiviral and Anticancer Properties : Patel et al. (2015) demonstrated the antimicrobial, anticancer, and HIV-related properties of thiazolidin-4-one derivatives of substituted anilines, highlighting the compound's significance in medicinal chemistry (Patel & Patel, 2015).

Photophysical and Photochemical Properties

  • Optoelectronic and Photonic Applications : Huo et al. (2021) investigated the electronic and nonlinear optical properties of azo derivatives, emphasizing their potential in optoelectronic and photonic applications (Huo et al., 2021).

Synthesis of High-Performance Materials

  • Synthesis of Polyanilines : Research by D'Aprano et al. (1993) on the electropolymerization of methyl and methoxy substituted anilines suggested their use in producing high-performance materials (D'Aprano et al., 1993).

Future Directions

Thiazole derivatives, including “2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and synthesis of new derivatives, as well as further investigation of their biological activities and mechanisms of action .

properties

IUPAC Name

2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9-8-16-12(14-9)7-13-10-5-3-4-6-11(10)15-2/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLCFUAAEPQROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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